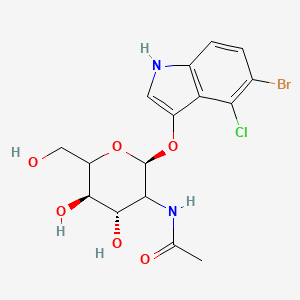

X-GalNAc

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18BrClN2O6 |

|---|---|

Molecular Weight |

449.7 g/mol |

IUPAC Name |

N-[(2S,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10?,13?,14-,15-,16+/m0/s1 |

InChI Key |

SUWPNTKTZYIFQT-YZINOYNCSA-N |

Isomeric SMILES |

CC(=O)NC1[C@@H]([C@H](C(O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-acetylgalactosamine (GalNAc): A Technical Guide to the Core of Targeted Oligonucleotide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylgalactosamine (GalNAc) has emerged as a pivotal technology in the field of oligonucleotide therapeutics, enabling targeted delivery to hepatocytes and significantly enhancing the potency and therapeutic index of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). This technical guide provides a comprehensive overview of GalNAc, its biochemical properties, and its transformative role in modern drug development. We delve into the molecular mechanisms of GalNAc-mediated drug delivery via the asialoglycoprotein receptor (ASGPR), present key quantitative data on the pharmacokinetics and pharmacodynamics of GalNAc-conjugated therapies, and provide detailed experimental protocols for their synthesis and evaluation. This document aims to serve as an in-depth resource for researchers and drug development professionals working to harness the power of GalNAc for liver-targeted therapies.

Introduction to N-acetylgalactosamine (GalNAc)

N-acetylgalactosamine is an amino sugar derivative of galactose that plays a fundamental role in various biological processes, including protein glycosylation and cell signaling.[1][2] In humans, it is notably the terminal carbohydrate of the blood group A antigen.[3] Its significance in drug development, however, stems from its high affinity as a ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively expressed on the surface of hepatocytes.[4][5] This specific interaction has been ingeniously exploited to achieve targeted delivery of oligonucleotide-based drugs to the liver, marking a significant breakthrough in treating a range of hepatic and systemic diseases.

The conjugation of GalNAc to siRNAs and ASOs has transformed the landscape of RNA interference (RNAi) and antisense therapies. This strategy overcomes the inherent challenges of oligonucleotide delivery, such as poor pharmacokinetic properties and off-target effects. By facilitating receptor-mediated endocytosis into hepatocytes, GalNAc conjugation dramatically increases the concentration of the therapeutic agent at the site of action, leading to enhanced efficacy at lower doses. This targeted approach has led to the development and approval of several groundbreaking therapies for conditions like chronic hepatitis B, nonalcoholic steatohepatitis, and hereditary transthyretin amyloidosis.

The Asialoglycoprotein Receptor (ASGPR): The Gateway to Hepatocytes

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a key player in GalNAc-mediated drug delivery. It is a transmembrane glycoprotein complex highly expressed on the sinusoidal surface of hepatocytes, with approximately 500,000 to 1 million receptors per cell. The primary physiological function of ASGPR is the clearance of circulating desialylated glycoproteins that expose terminal galactose or GalNAc residues.

The receptor exhibits a high binding affinity for multivalent GalNAc ligands, a characteristic that is crucial for the success of GalNAc-conjugated therapeutics. While a single GalNAc moiety has a relatively low affinity for ASGPR, the use of triantennary GalNAc clusters, where three GalNAc molecules are linked together, significantly enhances binding avidity through cooperative interactions. This multivalent binding leads to rapid and efficient internalization of the GalNAc-drug conjugate into the hepatocyte.

Quantitative Data on GalNAc-Conjugated Therapeutics

The following tables summarize key quantitative data from preclinical and clinical studies of various GalNAc-conjugated oligonucleotides, providing a comparative overview of their binding affinities, pharmacokinetic properties, and pharmacodynamic effects.

Table 1: GalNAc-ASGPR Binding Affinities

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| Monomeric GalNAc | ASGPR | ~40 µM | |

| Triantennary GalNAc | ASGPR | Low nM range | |

| Anti-ASGPR Antibody | ASGPR | 4.1 nM (in vivo, mouse) | |

| Anti-ASGPR Antibody | ASGPR | 1.5 nM (in vitro) |

Table 2: Pharmacokinetic Parameters of GalNAc-siRNA Conjugates in Humans

| Drug | Indication | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |

| Givosiran | Acute Hepatic Porphyria | 2.5 mg/kg | 185 | 4.0 | 2010 | |

| Lumasiran | Primary Hyperoxaluria Type 1 | 3 mg/kg | 399 | 4.0 | 3380 | |

| Inclisiran | Hypercholesterolemia | 300 mg | 58.7 | 4.0 | 1290 | |

| Vutrisiran | hATTR Amyloidosis | 25 mg | 69.9 | 4.0 | 619 | |

| Fitusiran | Hemophilia A and B | 80 mg | 179 | 6.0 | 2520 |

Table 3: Pharmacodynamic Efficacy of GalNAc-Oligonucleotide Conjugates in Preclinical Models

| Conjugate | Target | Model | ED50 | Reference |

| GalNAc-Apo(a) ASO (ISIS 681257) | Apo(a) mRNA | Transgenic Mice | 0.32 mg/kg/week (mRNA) | |

| Unconjugated Apo(a) ASO (ISIS 494372) | Apo(a) mRNA | Transgenic Mice | 6.38 mg/kg/week (mRNA) | |

| GalNAc-Apo(a) ASO (ISIS 681257) | Apo(a) protein | Transgenic Mice | 0.54 mg/kg/week (protein) | |

| Unconjugated Apo(a) ASO (ISIS 494372) | Apo(a) protein | Transgenic Mice | 11.0 mg/kg/week (protein) | |

| GalNAc-MyD88 ASO | MyD88 RNA | HCC Mouse Model | ~2.5 mg/kg | |

| Unconjugated MyD88 ASO | MyD88 RNA | HCC Mouse Model | ~15 mg/kg |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of ASGPR-mediated endocytosis, the general workflow for synthesizing GalNAc-siRNA conjugates, and the process for evaluating their in vivo efficacy.

Figure 1: ASGPR-Mediated Endocytosis Pathway of GalNAc-siRNA Conjugates.

Figure 2: General Workflow for Solid-Phase Synthesis of GalNAc-siRNA Conjugates.

Figure 3: Workflow for In Vivo Efficacy Testing of GalNAc-Oligonucleotides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of GalNAc-conjugated oligonucleotides.

Solid-Phase Synthesis of GalNAc-siRNA Conjugates

This protocol outlines the general steps for the automated solid-phase synthesis of a GalNAc-conjugated siRNA.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support (standard or GalNAc-functionalized)

-

Protected nucleoside phosphoramidites (RNA, 2'-O-methyl, 2'-fluoro, etc.)

-

GalNAc phosphoramidite

-

Standard synthesis reagents (activator, capping reagents, oxidizing agent)

-

Deprotection solutions (e.g., AMA - ammonium hydroxide/methylamine)

-

Purification system (e.g., HPLC)

-

Annealing buffer (e.g., phosphate-buffered saline)

Procedure:

-

Oligonucleotide Synthesis:

-

The sense and antisense strands are synthesized separately on a DNA/RNA synthesizer using standard phosphoramidite chemistry.

-

For the sense strand, a GalNAc-functionalized CPG solid support can be used for 3'-conjugation, or a GalNAc phosphoramidite can be coupled at the 5'-end during the final synthesis cycle.

-

Incorporate chemically modified nucleotides (e.g., 2'-O-methyl, 2'-fluoro, phosphorothioate linkages) as required for nuclease stability and to reduce off-target effects.

-

-

Cleavage and Deprotection:

-

Following synthesis, treat the solid support with a deprotection solution (e.g., AMA) at an elevated temperature (e.g., 65°C) for a specified time (e.g., 15-30 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

-

-

Purification:

-

Purify the single-stranded oligonucleotides using a suitable method, such as reverse-phase or ion-exchange high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.

-

Desalt the purified oligonucleotides.

-

-

Quantification and Annealing:

-

Quantify the concentration of the purified sense and antisense strands by measuring their absorbance at 260 nm.

-

Mix equimolar amounts of the complementary sense and antisense strands in an annealing buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

-

-

Quality Control:

-

Verify the identity and purity of the final GalNAc-siRNA conjugate using techniques such as mass spectrometry and analytical HPLC.

-

In Vivo Efficacy Testing of GalNAc-ASO in Mice

This protocol describes a typical in vivo study to evaluate the dose-dependent efficacy of a GalNAc-conjugated ASO in a mouse model.

Materials:

-

Appropriate mouse model (e.g., transgenic mice expressing the human target gene)

-

GalNAc-ASO and unconjugated control ASO, sterile and formulated in saline or PBS

-

Syringes and needles for subcutaneous injection

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Reagents for RNA and protein extraction

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate the mice to the housing conditions for at least one week.

-

Randomly assign mice to treatment groups (e.g., saline control, unconjugated ASO, and multiple dose levels of GalNAc-ASO). A typical group size is 4-5 mice.

-

-

Dosing:

-

Administer the ASOs via subcutaneous injection at the desired dose levels and frequency (e.g., once weekly for 3-6 weeks).

-

-

Sample Collection:

-

At the end of the treatment period (e.g., 72 hours after the final dose), anesthetize the mice.

-

Collect blood via cardiac puncture for plasma analysis of the target protein.

-

Perfuse the liver with saline and then excise the organ.

-

Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein analysis.

-

-

Analysis of Target Gene Knockdown:

-

mRNA Quantification: Extract total RNA from the liver tissue and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.

-

Protein Quantification: Prepare liver homogenates and quantify the target protein levels using an appropriate method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of target mRNA and protein reduction for each treatment group relative to the saline-treated control group.

-

Plot the dose-response curves and calculate the ED50 (the dose required to achieve 50% of the maximal effect) for both the GalNAc-conjugated and unconjugated ASOs.

-

Quantification of Gene Silencing by qRT-PCR

This protocol details the steps for quantifying mRNA knockdown in liver tissue from mice treated with a GalNAc-siRNA.

Materials:

-

Homogenized liver tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or TaqMan-based)

-

Primers specific for the target gene and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction:

-

Extract total RNA from the homogenized liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and the housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.

-

Calculate the relative gene expression using the ΔΔCt method to determine the fold change in mRNA levels in the treated samples compared to the controls.

-

Express the gene silencing as a percentage of knockdown relative to the control group.

-

Conclusion

N-acetylgalactosamine has fundamentally reshaped the field of oligonucleotide therapeutics, providing a robust and effective solution for liver-targeted drug delivery. The high specificity and efficiency of the GalNAc-ASGPR interaction have enabled the development of a new generation of RNAi and antisense therapies with significantly improved potency and safety profiles. The quantitative data and experimental protocols presented in this guide underscore the power of this technology and provide a practical framework for its application in research and drug development. As our understanding of the underlying molecular mechanisms continues to evolve, further innovations in GalNAc-based delivery platforms are anticipated, promising to expand the therapeutic reach of oligonucleotide medicines to an even broader range of diseases.

References

- 1. Recycling of the asialoglycoprotein receptor: biochemical and immunocytochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

biological role of O-linked GalNAc glycosylation

An In-depth Technical Guide to the Biological Role of O-linked GalNAc Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked N-acetylgalactosamine (O-GalNAc) glycosylation, or mucin-type O-glycosylation, is a critical and abundant post-translational modification of proteins traversing the secretory pathway. This intricate process, initiated by a large family of polypeptide N-acetylgalactosaminyltransferases (GALNTs), plays a pivotal role in a vast array of biological processes. From modulating protein stability and function to orchestrating complex cell signaling events, the influence of O-GalNAc glycosylation is far-reaching. Aberrations in this modification are increasingly recognized as hallmarks of various diseases, most notably cancer, making the enzymes and products of this pathway compelling targets for therapeutic intervention and biomarker discovery. This technical guide provides a comprehensive overview of the core biological functions of O-GalNAc glycosylation, detailed experimental protocols for its study, quantitative insights into its dysregulation in disease, and its emerging role in drug development.

Core Biological Functions of O-GalNAc Glycosylation

O-GalNAc glycosylation is integral to a multitude of physiological and pathological processes, including cell-cell communication, adhesion, signal transduction, and immune surveillance.[1] This modification is not merely decorative; it actively influences the structure and function of glycoproteins.

1.1. Protein Stability and Conformation: The addition of O-glycans can impart rigidity to protein structures, particularly in proline-rich regions, influencing protein conformation and stability.[2] This is crucial for the function of mucins, which form protective barriers in the respiratory and gastrointestinal tracts, relying on their heavily O-glycosylated domains to maintain an extended and hydrated structure.[3]

1.2. Cell Adhesion and Recognition: O-glycans on the cell surface act as ligands for lectins, mediating cell-cell and cell-matrix interactions. These interactions are fundamental to processes such as immune cell trafficking and pathogen recognition.[1][4] For instance, specific O-glycan structures are essential for the selectin-mediated adhesion of leukocytes to endothelial cells during inflammation.

1.3. Regulation of Enzyme Activity and Protein Processing: O-GalNAc glycosylation can modulate the activity of enzymes and regulate the processing of proteins. A notable example is the regulation of proprotein convertase cleavage, where the presence of an O-glycan can prevent enzymatic processing.

1.4. Involvement in Disease: Aberrant O-glycosylation is a well-established hallmark of cancer and is implicated in other diseases such as inflammatory bowel disease and congenital disorders of glycosylation. In cancer, altered glycosylation patterns, such as the appearance of truncated O-glycans like the Tn and sialyl-Tn antigens, are associated with tumor progression, metastasis, and poor prognosis. These changes can arise from altered expression or activity of glycosyltransferases.

Quantitative Analysis of O-GalNAc Glycosylation in Disease

The dysregulation of O-GalNAc glycosylation in cancer provides a rich source of potential biomarkers. Quantitative proteomics and glycomics have enabled the precise measurement of changes in O-glycan structures and the expression of GALNTs in various cancers compared to healthy tissues.

| Analyte | Cancer Type | Change in Cancer vs. Normal Tissue | Reference |

| Tn Antigen | Breast Cancer | Significantly increased expression in ductal carcinoma in situ (DCIS) and invasive ductal carcinoma (IDC) compared to normal breast tissue. | |

| Prostate Cancer | Significantly increased levels in prostatic adenocarcinoma compared to normal prostate tissue. | ||

| Cervical Cancer | High levels observed in moderately to poorly differentiated tumors. | ||

| Core 3 & 4 O-glycans | Colon Cancer | Decreased synthesis in cancer tissue. | |

| Sialyl-Tn Antigen | Colon Cancer | Decreased synthesis in cancer tissue. | |

| Blood Group H Determinant | Colon Cancer | 3- to 8-fold increase in cancer tissue. | |

| Specific (sialyl-)Lewis core 2 O-glycans | Colorectal Cancer | Upregulated in cancer tissue. | |

| GALNT3, GCNT3, B3GNT3, FUT2, FUT3, FUT6 | Colon Cancer (colon-like cell lines) | Higher expression compared to undifferentiated cell lines. |

Signaling Pathways Regulated by O-GalNAc Glycosylation

O-GalNAc glycosylation is a key regulator of several critical signaling pathways, influencing cell fate, proliferation, and survival.

Notch Signaling Pathway

The Notch signaling pathway, crucial for development and tissue homeostasis, is finely tuned by O-glycosylation of its receptors. O-glycans, including O-fucose, O-glucose, and O-GlcNAc, are added to the epidermal growth factor-like (EGF) repeats in the extracellular domain of Notch receptors. This glycosylation modulates ligand binding and the subsequent activation of the pathway.

Caption: O-GlcNAc glycosylation of the Notch receptor by EOGT modulates ligand binding.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway, which regulates cell growth, differentiation, and apoptosis, is also modulated by O-GalNAc glycosylation. The TGF-β type I and type II receptors (TβRI and TβRII) can be O-glycosylated, and this modification can influence receptor dimerization and subsequent signal transduction. For example, O-GalNAcylation of TβRII by GALNT4 can suppress breast cancer cell migration and invasion by inhibiting the epithelial-mesenchymal transition (EMT) process.

Caption: GALNT4-mediated O-GalNAcylation of TGF-β receptors inhibits dimerization.

Apoptosis

O-GalNAc glycosylation has a complex and context-dependent role in the regulation of apoptosis. It can be both pro- and anti-apoptotic. For example, in some cancer cells, increased O-GlcNAcylation (a related but distinct modification) is anti-apoptotic and maintains the activity of the pro-survival transcription factor NF-κB. Conversely, inhibition of O-glycosylation can induce apoptosis in colorectal cancer cell lines.

Caption: O-GlcNAcylation can modulate the stability of anti-apoptotic proteins.

Experimental Protocols for the Study of O-GalNAc Glycosylation

A variety of techniques are employed to investigate O-GalNAc glycosylation, from identifying glycosylation sites to quantifying changes in glycan structures.

Mass Spectrometry-Based O-Glycoproteomics

Mass spectrometry (MS) is a powerful tool for the analysis of O-glycans. A common workflow involves the release of O-glycans from the protein backbone, followed by derivatization and MS analysis.

Protocol: Release and Permethylation of O-Glycans for MALDI-MS Analysis

-

O-Glycan Release:

-

Treat the glycoprotein sample with hydrazine gas at 60°C for 6 hours in the presence of malonic acid to release O-glycans.

-

-

Permethylation:

-

Dry the released glycans in a microtube.

-

Prepare a slurry of sodium hydroxide in DMSO (containing 1% water).

-

Add the NaOH slurry to the dried glycans.

-

Add iodomethane and shake vigorously for 30-60 minutes.

-

Quench the reaction with 10% acetic acid.

-

-

Purification:

-

Purify the permethylated glycans using a Sep-Pak C18 cartridge.

-

-

MALDI-MS Analysis:

-

Co-crystallize the purified permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Analyze the sample using a MALDI-TOF mass spectrometer.

-

Caption: A typical workflow for the analysis of O-glycans by mass spectrometry.

Lectin Affinity Chromatography

Lectin affinity chromatography is used to enrich glycoproteins or glycopeptides with specific carbohydrate structures.

Protocol: Enrichment of Tn-Antigen Containing Glycoproteins using VVA Lectin

-

Column Preparation:

-

Pack a chromatography column with Vicia villosa agglutinin (VVA)-agarose resin.

-

Equilibrate the column with binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4).

-

-

Sample Application:

-

Apply the protein sample to the equilibrated column at a low flow rate.

-

-

Washing:

-

Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound glycoproteins with an elution buffer containing a competitive sugar (e.g., 0.5 M N-acetylgalactosamine in binding buffer).

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE, Western blotting, or mass spectrometry.

-

Caption: Workflow for the enrichment of glycoproteins using lectin affinity chromatography.

GALNT Activity Assay

The activity of GALNTs can be measured using in vitro assays with synthetic peptide substrates.

Protocol: In Vitro GALNT Activity Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

25 mM Tris-HCl (pH 7.4)

-

10 mM MnCl2

-

250 µM UDP-GalNAc (donor substrate)

-

150 µM synthetic peptide (acceptor substrate)

-

Recombinant GALNT enzyme

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-24 hours).

-

-

Reaction Termination:

-

Stop the reaction by boiling or adding trifluoroacetic acid.

-

-

Analysis:

-

Analyze the reaction products by HPLC or mass spectrometry to quantify the glycosylated peptide.

-

O-GalNAc Glycosylation in Drug Development

The aberrant glycosylation patterns observed in cancer and other diseases present unique opportunities for therapeutic intervention.

5.1. Targeting GALNTs: The enzymes responsible for initiating O-GalNAc glycosylation, the GALNTs, are attractive drug targets. Inhibitors of specific GALNT isoforms could potentially block the synthesis of tumor-associated carbohydrate antigens and inhibit cancer cell growth and metastasis. Small molecule inhibitors targeting GALNT3 have shown promise in preclinical studies for their anti-metastatic effects.

5.2. O-Glycans as Therapeutic Targets: Tumor-associated carbohydrate antigens (TACAs), such as the Tn and sialyl-Tn antigens, are highly specific to cancer cells and can be targeted by immunotherapies. Monoclonal antibodies and antibody-drug conjugates directed against these aberrant glycans are being developed to specifically deliver cytotoxic agents to tumor cells.

5.3. O-Glycans as Biomarkers: The altered O-glycan profiles in the serum of cancer patients can serve as valuable biomarkers for diagnosis, prognosis, and monitoring treatment response. Glycoproteomic and glycomic analyses of patient samples can identify specific O-glycan signatures associated with different stages of disease.

Conclusion

O-GalNAc glycosylation is a fundamentally important post-translational modification with a profound impact on a wide range of biological functions. Its intricate regulation and its dysregulation in disease, particularly cancer, have made it a focal point of intense research. The continued development of advanced analytical techniques will further unravel the complexities of the O-glycoproteome, paving the way for novel diagnostic and therapeutic strategies that target this critical biological pathway. This guide provides a foundational understanding of the core principles, methodologies, and clinical relevance of O-GalNAc glycosylation for researchers and drug development professionals dedicated to advancing this exciting field.

References

- 1. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted O-glycoproteomics for the development of diagnostic markers for advanced colorectal cancer [frontiersin.org]

- 3. Targeting Tumor Glycans for Cancer Therapy: Successes, Limitations, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Cornerstone of Reporter Gene Assays: An In-depth Technical Guide to X-gal Staining

For Researchers, Scientists, and Drug Development Professionals

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) staining is a fundamental technique in molecular biology for identifying the activity of the enzyme β-galactosidase, encoded by the lacZ gene. This histochemical stain provides a robust and visually distinct blue color readout, making it an invaluable tool for a variety of applications, from screening recombinant DNA clones to analyzing gene expression patterns in complex tissues. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for X-gal staining, tailored for professionals in research and drug development.

The Principle of X-gal Staining

X-gal is a colorless analog of lactose. When cleaved by β-galactosidase, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole.[1] The 5-bromo-4-chloro-3-hydroxyindole then spontaneously dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[1][2] This localized blue coloration allows for the direct visualization of β-galactosidase activity within cells or tissues.

Core Applications in Molecular Biology

The versatility of the lacZ gene as a reporter, coupled with the simplicity of X-gal staining, has led to its widespread adoption in several key areas of molecular biology:

-

Blue-White Screening: This is arguably the most common application of X-gal staining. It is a rapid and efficient method for identifying bacterial colonies that have been successfully transformed with a recombinant plasmid.[3][4] This technique relies on the principle of α-complementation of the β-galactosidase enzyme.

-

Yeast Two-Hybrid (Y2H) Assays: In Y2H systems, the interaction between two proteins of interest leads to the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene, often lacZ. X-gal staining of yeast colonies provides a qualitative or semi-quantitative assessment of protein-protein interactions.

-

Reporter Gene Analysis in Transgenic Models: The lacZ gene can be placed under the control of a specific promoter or enhancer element in transgenic organisms, such as mice. X-gal staining of tissues or whole embryos from these animals reveals the spatial and temporal patterns of gene expression.

Quantitative Data for X-gal Staining Protocols

The following tables summarize key quantitative parameters for the preparation of solutions and their application in various X-gal staining protocols.

Table 1: Stock Solution Preparation

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| X-gal | 20 mg/mL | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | -20°C, protected from light. Stable for up to one month. |

| IPTG (Isopropyl β-D-1-thiogalactopyranoside) | 100 mM (or 1M) | Deionized water | -20°C |

Table 2: Reagent Concentrations for Blue-White Screening in E. coli

| Application Method | X-gal Final Concentration | IPTG Final Concentration | Notes |

| Incorporated into Agar | 40 µg/mL | 0.1 mM | Add to molten agar (~50°C) before pouring plates. |

| Spread on Agar Surface | 40 µL of 20 mg/mL stock | 40 µL of 100 mM stock | Spread on pre-poured plates and allow to dry before plating cells. |

Table 3: X-gal Staining Solution for Tissues and Cells

| Component | Final Concentration |

| Potassium Ferricyanide | 5 mM |

| Potassium Ferrocyanide | 5 mM |

| MgCl₂ | 2 mM |

| X-gal | 1 mg/mL |

| Buffer | PBS, pH 7.4 (or specific buffer as per protocol) |

Experimental Protocols

Protocol 1: Blue-White Screening of Recombinant E. coli Colonies

This protocol describes the steps for identifying recombinant bacterial colonies following a ligation and transformation procedure.

Materials:

-

LB agar plates containing the appropriate antibiotic

-

X-gal stock solution (20 mg/mL in DMF or DMSO)

-

IPTG stock solution (100 mM in water)

-

Transformed E. coli cells

Procedure:

Method A: Incorporating X-gal and IPTG into Agar Plates

-

Prepare LB agar with the selective antibiotic and autoclave.

-

Cool the molten agar to approximately 50-55°C.

-

Add IPTG to a final concentration of 0.1 mM and X-gal to a final concentration of 40 µg/mL.

-

Gently swirl the medium to mix the reagents without introducing air bubbles.

-

Pour the plates and allow them to solidify.

-

Spread the transformed E. coli cells on the plates.

-

Incubate the plates overnight at 37°C.

Method B: Spreading X-gal and IPTG on Agar Plates

-

Prepare and pour LB agar plates with the appropriate antibiotic.

-

Pipette 40 µL of X-gal stock solution and 40 µL of IPTG stock solution onto the surface of each plate.

-

Using a sterile spreader, evenly distribute the solutions across the entire surface of the plate.

-

Allow the plates to dry completely in a laminar flow hood before plating the cells.

-

Spread the transformed E. coli cells on the plates.

-

Incubate the plates overnight at 37°C.

Expected Results:

-

Blue colonies: Contain a vector without a DNA insert, resulting in a functional β-galactosidase.

-

White colonies: Contain a vector with a DNA insert that disrupts the lacZα gene, leading to a non-functional β-galactosidase.

Protocol 2: X-gal Colony-Lift Assay for Yeast Two-Hybrid

This protocol provides a method for detecting protein-protein interactions in a yeast two-hybrid screen.

Materials:

-

Yeast colonies grown on selective agar plates

-

Sterile nitrocellulose or filter paper circles

-

Liquid nitrogen

-

Z-buffer (0.06 M Na₂HPO₄, 0.04 M NaH₂PO₄, 0.01 M KCl, 0.001 M MgSO₄, pH 7.0)

-

β-mercaptoethanol

-

X-gal stock solution (20 mg/mL in DMF)

-

Petri dishes

-

Forceps

Procedure:

-

Carefully place a sterile nitrocellulose filter onto the surface of the yeast plate to lift the colonies.

-

Using forceps, peel the filter off the plate and submerge it in liquid nitrogen for 10-20 seconds to permeabilize the cells.

-

Allow the filter to thaw at room temperature.

-

Prepare the X-gal staining solution by adding β-mercaptoethanol to Z-buffer to a final concentration of 0.27% (v/v) and X-gal to a final concentration of 0.33 mg/mL.

-

Saturate a piece of filter paper in a petri dish with the X-gal staining solution.

-

Place the nitrocellulose filter with the yeast colonies on top of the saturated filter paper.

-

Incubate at 30°C and monitor for the development of blue color, which can take from 30 minutes to several hours.

Expected Results:

-

Blue colonies: Indicate a positive protein-protein interaction, leading to the expression of the lacZ reporter gene.

Protocol 3: X-gal Staining of Mouse Embryos (Whole-Mount)

This protocol is for visualizing gene expression patterns in transgenic mouse embryos.

Materials:

-

Mouse embryos

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 0.2% glutaraldehyde, 5 mM EGTA, and 2 mM MgCl₂ in PBS)

-

Detergent rinse buffer (e.g., 0.02% NP-40, 0.01% sodium deoxycholate, and 2 mM MgCl₂ in PBS)

-

X-gal staining solution (5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl₂, and 1 mg/mL X-gal in PBS)

Procedure:

-

Dissect embryos in ice-cold PBS.

-

Fix the embryos in the fixation solution on ice for a duration appropriate for the embryonic stage (e.g., 40 minutes for E10.5).

-

Rinse the embryos three times for 15 minutes each in detergent rinse buffer at room temperature.

-

Immerse the embryos in the X-gal staining solution.

-

Incubate overnight at 37°C in the dark.

-

After staining, rinse the embryos in PBS and postfix in 4% paraformaldehyde in PBS at 4°C.

-

The stained embryos can then be imaged or processed for histological sectioning.

Expected Results:

-

Regions with β-galactosidase activity will stain blue, revealing the expression pattern of the gene of interest.

Mandatory Visualizations

Caption: Workflow of blue-white screening using X-gal.

Caption: Chemical reaction of X-gal cleavage by β-galactosidase.

Troubleshooting

Table 4: Common Issues and Solutions in X-gal Staining

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No blue colonies in blue-white screen (control plate) | - Inactive X-gal or IPTG.- Incorrect E. coli strain (lacks lacZΔM15).- Plasmid does not contain the lacZα sequence. | - Use fresh X-gal and IPTG solutions.- Verify the genotype of the competent cells.- Confirm the vector map. |

| All colonies are white in blue-white screen | - Successful ligation and transformation of recombinant plasmids only.- X-gal or IPTG not added or inactive. | - While ideal, this is rare. Confirm with a control transformation of the vector alone.- Ensure proper addition and activity of X-gal and IPTG. |

| Light blue or "satellite" white colonies | - Partial inactivation of β-galactosidase by a small, in-frame insert.- Depletion of the antibiotic around a resistant colony, allowing non-transformed cells to grow. | - Pick well-isolated, clearly white colonies for further analysis.- Avoid prolonged incubation times. |

| High background staining in tissues | - Endogenous β-galactosidase activity.- Over-fixation or improper fixation.- Staining solution pH is too low. | - Perform staining at a slightly acidic pH (e.g., pH 6.0) to inhibit endogenous lysosomal β-galactosidase.- Optimize fixation time and fixative concentration.- Ensure the pH of the staining buffer is correct. |

| X-gal precipitates or crystals in staining solution | - X-gal is not fully dissolved.- Evaporation of the staining solution during incubation. | - Ensure the X-gal stock solution is fully dissolved before adding to the staining buffer. Gentle warming can help.- Use a humidified chamber or seal plates with parafilm during incubation. |

Conclusion

X-gal staining remains a cornerstone technique in molecular biology due to its simplicity, reliability, and clear visual output. For researchers and drug development professionals, a thorough understanding of its principles and the optimization of its protocols are essential for generating accurate and reproducible results. By following the detailed guidelines and troubleshooting advice provided in this guide, scientists can effectively leverage X-gal staining to advance their research in gene cloning, protein interaction studies, and the analysis of gene expression.

References

The Discovery of Senescence-Associated Beta-Galactosidase: A Technical Guide

A Deep Dive into the Seminal Biomarker of Cellular Senescence for Researchers and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, plays a pivotal role in aging, tumor suppression, and various age-related diseases. A landmark discovery in this field was the identification of a simple, yet robust, biomarker: senescence-associated β-galactosidase (SA-β-gal). First described in 1995 by Dimri and colleagues, this histochemical marker allows for the identification of senescent cells in both cell culture and in vivo tissues.[1][2][3] This technical guide provides an in-depth exploration of the discovery, underlying mechanisms, and methodologies related to SA-β-gal, tailored for researchers, scientists, and professionals in drug development.

The Core Discovery: Distinguishing Senescent Cells

The seminal work by Dimri et al. demonstrated that senescent human fibroblasts and keratinocytes express a β-galactosidase activity detectable at an optimal pH of 6.0.[1][2] This was a crucial distinction, as the endogenous lysosomal β-galactosidase is optimally active at an acidic pH of 4.0-4.5. Critically, this SA-β-gal activity was absent in presenescent, quiescent, or immortal cells, establishing it as a specific biomarker for the senescent state.

The origin of SA-β-gal activity was later elucidated to be the result of an overall increase in the lysosomal mass and the overexpression of the lysosomal β-D-galactosidase enzyme, encoded by the GLB1 gene, in senescent cells. This increased enzymatic content allows for detectable activity even at the suboptimal pH of 6.0.

Quantitative Data on SA-β-gal Expression

The following tables summarize quantitative data from key studies, illustrating the significant increase in SA-β-gal activity in senescent cells compared to their proliferating or quiescent counterparts.

Table 1: Percentage of SA-β-gal Positive Human Fibroblasts in Culture

| Cell State | Percentage of SA-β-gal Positive Cells | Reference |

| Presenescent (Young) | < 5% | Dimri et al., 1995 |

| Senescent (Old) | > 80% | Dimri et al., 1995 |

| Quiescent (Serum-starved) | < 5% | Dimri et al., 1995 |

Table 2: SA-β-gal Activity in Different Cell States

| Cell Type | Condition | Fold Increase in β-galactosidase Activity | Reference |

| Human Endothelial Cells | Replicative Senescence | 3 to 6-fold | Kurz et al., 2000 |

| Human Fibroblasts | Doxorubicin-induced Senescence | Significant increase in RFU | CST #23833 |

Table 3: In Vivo SA-β-gal Staining in Human Skin

| Donor Age Group | Dermal Fibroblasts with SA-β-gal Activity | Epidermal Keratinocytes with SA-β-gal Activity | Reference |

| Young (20-30 years) | Low | Low | Dimri et al., 1995 |

| Old (70-90 years) | High | High | Dimri et al., 1995 |

Signaling Pathways Leading to SA-β-gal Induction

The induction of cellular senescence and the subsequent expression of SA-β-gal are governed by complex signaling networks. Two major tumor suppressor pathways, the p53/p21 and p16/Rb pathways, are central to this process. More recent research has also highlighted the critical role of lysosomal biogenesis, regulated by the transcription factor EB (TFEB).

Experimental Protocols

This section provides a detailed methodology for the histochemical detection of SA-β-gal activity in cultured cells, adapted from the original protocol by Dimri et al. and subsequent refinements.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde/0.2% glutaraldehyde in PBS

-

Staining solution (prepare fresh):

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Microscope

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluence. For comparison, include young, actively dividing cells and senescent cells.

-

Washing: Aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add the fixation solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS.

-

Staining: Add the freshly prepared staining solution to the cells. Ensure the cell monolayer is completely covered.

-

Incubation: Incubate the cells at 37°C without CO2, typically for 12-16 hours. Protect from light. The incubation time may need optimization depending on the cell type.

-

Observation: Observe the cells under a microscope for the development of a blue color. Senescent cells will appear blue, while presenescent cells will remain unstained.

-

Quantification (Optional): Count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of SA-β-gal positive cells.

Conclusion

The discovery of senescence-associated β-galactosidase has provided a cornerstone for cellular senescence research. Its simplicity and reliability have made it an indispensable tool for identifying senescent cells in a wide range of biological contexts. For researchers and drug development professionals, a thorough understanding of the principles and methodologies behind SA-β-gal is crucial for accurately interpreting experimental results and for the development of novel therapeutics targeting cellular senescence. As the field continues to evolve, SA-β-gal remains a fundamental and highly relevant biomarker.

References

- 1. Expressions of Senescence-Associated β-Galactosidase and Senescence Marker Protein-30 are Associated with Lens Epithelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A biomarker that identifies senescent human cells in culture and in aging skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-acetylgalactosamine (GalNAc) in Intercellular Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylgalactosamine (GalNAc) is a fundamental monosaccharide that, when attached to proteins through a process known as O-GalNAc glycosylation, plays a critical and multifaceted role in intercellular communication. This post-translational modification is not merely a decorative structural element but an active participant in a vast array of biological processes, including cell-cell adhesion, signal transduction, and immune surveillance.[1] Dysregulation of O-GalNAc glycosylation is a hallmark of numerous pathologies, most notably cancer, where it contributes to tumor progression, metastasis, and immune evasion.[2][3][4] This technical guide provides an in-depth exploration of the core functions of GalNAc in cell-to-cell signaling, details key experimental methodologies for its study, and presents quantitative data to illustrate its impact. Furthermore, this document serves as a resource for drug development professionals, highlighting the therapeutic potential of targeting GalNAc-mediated pathways, as exemplified by the successful use of GalNAc conjugates for liver-specific drug delivery.[]

Introduction to O-GalNAc Glycosylation

O-GalNAc glycosylation is initiated by the transfer of GalNAc from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on a protein. This reaction is catalyzed by a large family of up to 20 polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) in humans. The initial GalNAc moiety, known as the Tn antigen, can be further elongated by the addition of other sugars to form a variety of core structures and complex branched O-glycans. The expression and activity of specific GalNAc-Ts and other glycosyltransferases determine the final O-glycan structures on a given protein, which can vary between cell types and in different physiological or pathological states.

GalNAc-Mediated Signaling Pathways in Intercellular Communication

O-GalNAc glycans on cell surface and secreted proteins act as recognition motifs for glycan-binding proteins (lectins) or modulate the activity of receptors and signaling molecules, thereby influencing a variety of signaling pathways.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Aberrant O-glycosylation has been shown to impact the signaling of key RTKs. For instance, downregulation of GalNAcT2 in hepatocellular carcinoma cells leads to altered O-glycan patterns on the Epidermal Growth Factor Receptor (EGFR), resulting in its activation and phosphorylation of downstream signaling proteins. Similarly, GalNAcT2 can suppress the malignant proliferation of neuroblastoma cells by altering the O-glycosylation and subsequent dimerization of the Insulin-like Growth Factor 1 Receptor (IGF-1R).

Activation of the Wnt/β-catenin Signaling Pathway

A prominent example of GalNAc's role in oncogenic signaling is the activation of the Wnt/β-catenin pathway. In gastric cancer, the overexpression of GALNT1 leads to increased O-glycosylation of the cell surface receptor CD44 with Tn antigens. This aberrant glycosylation enhances the stability and function of CD44, which in turn activates the Wnt/β-catenin signaling cascade, promoting cancer cell proliferation, migration, and invasion.

Immune Modulation via Lectin Recognition

The glycans on the cell surface, including O-GalNAc structures, form a landscape that is surveyed by immune cells. C-type lectin receptors on immune cells can recognize specific glycan structures, leading to either immune activation or suppression. For example, the Macrophage Galactose-type Lectin (MGL, CD301), expressed on dendritic cells and macrophages, has a high affinity for terminal GalNAc residues, such as the tumor-associated Tn antigen. The engagement of MGL by Tn-antigen-expressing cancer cells can lead to a reduction in the glycolytic activity of dendritic cells, potentially silencing a pro-inflammatory state and promoting an immunosuppressive tumor microenvironment.

GalNAc in Drug Delivery: The ASGPR Pathway

The high expression of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, which specifically recognizes and internalizes molecules with terminal GalNAc residues, has been ingeniously exploited for targeted drug delivery. By conjugating small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs) to a trivalent GalNAc ligand, these therapeutic molecules can be efficiently and selectively delivered to the liver. Upon binding to ASGPR, the GalNAc-siRNA conjugate is internalized via endocytosis. Following a drop in pH within the endosome, the conjugate dissociates from the receptor, and the siRNA is released into the cytoplasm to exert its gene-silencing effect.

Quantitative Data on GalNAc-Mediated Processes

The following tables summarize quantitative findings from various studies, illustrating the significant impact of altered GalNAc glycosylation on cellular processes.

| Parameter | Condition | Fold Change | Cell/System Type | Reference |

| Tn Antigen Expression | ER-localized GalNAc-T2 (without lectin domain) | 3-5x increase | Human cancer cell lines | |

| p38 Phosphorylation | OGT Inhibition (OSMI-1) | ~4x increase | Cellular models | |

| Hepatocyte Uptake | Trivalent GalNAc conjugation | ~50-fold higher affinity than Galactose | In vitro binding assays |

Table 1: Quantitative Effects of Altered GalNAc Glycosylation and Interactions.

| Study Focus | Finding | Quantitative Detail | Significance | Reference |

| Cancer Cell Invasiveness | Relocation of GalNAc-Ts from Golgi to ER drives high Tn antigen levels. | Observed in 70% of malignant breast tumors. | Links a specific molecular mechanism to a high percentage of clinical samples. | |

| siRNA Delivery | ASGPR is highly expressed on hepatocytes. | ~500,000 receptors per cell. | Provides a high-capacity portal for targeted drug entry. | |

| Endosomal Escape | A fraction of internalized siRNA reaches the cytoplasm. | <1% of free siRNA escapes the endosome. | Despite low escape efficiency, it is sufficient for robust gene silencing. |

Table 2: Quantitative Data on GalNAc-Related Mechanisms in Cancer and Therapeutics.

Experimental Protocols for Studying GalNAc in Intercellular Communication

A variety of techniques are employed to detect, quantify, and characterize the function of O-GalNAc glycosylation.

Detection of O-GalNAc Glycans

4.1.1. Lectin-Based Detection

-

Principle: Lectins are proteins that bind to specific carbohydrate structures. Succinylated wheat germ agglutinin (sWGA) can be used to detect terminal GlcNAc and GalNAc residues, while lectins like Vicia villosa agglutinin (VVA) show specificity for the Tn antigen (terminal α-GalNAc).

-

Methodology (Lectin Blotting):

-

Separate proteins from cell lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., TBS with 3% BSA) for 1 hour at room temperature.

-

Incubate the membrane with a biotinylated or HRP-conjugated lectin (e.g., biotin-VVA) in a suitable buffer (e.g., TBST) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

If a biotinylated lectin was used, incubate with streptavidin-HRP for 1 hour at room temperature.

-

Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

4.1.2. Antibody-Based Detection

-

Principle: Monoclonal antibodies that specifically recognize certain glycan structures (e.g., Tn, sTn antigens) or O-glycosylated sites on specific proteins are used for detection.

-

Methodology (Immunoblotting):

-

Follow standard immunoblotting procedures as described above.

-

After blocking, incubate the membrane with a primary antibody specific for the glycan of interest (e.g., anti-Tn antibody) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and develop the blot using an ECL substrate.

-

Chemoenzymatic Labeling of O-GlcNAc/GalNAc Proteins

-

Principle: This powerful method allows for the tagging of O-glycans with a bio-orthogonal handle (e.g., an azide) for subsequent detection or enrichment. A mutant galactosyltransferase (Y289L GalT) can transfer an azido-modified galactose analog (GalNAz) from a UDP-GalNAz donor onto terminal GlcNAc or GalNAc residues.

-

Methodology:

-

Lyse cells in a buffer containing 2% SDS, 100 mM Tris pH 8, protease inhibitors, and an OGA inhibitor like Thiamet-G (TMG) to preserve O-glycans.

-

Incubate the protein lysate (e.g., 50 µg) with purified Y289L GalT enzyme and UDP-GalNAz. A no-enzyme reaction serves as a negative control.

-

To remove potential interference from N-glycans, samples can be pre-treated with PNGase F.

-

The incorporated azide can then be tagged with a reporter molecule (e.g., a biotin or FLAG tag) via a click chemistry reaction (CuAAC) or Staudinger ligation.

-

The tagged proteins can be visualized by western blot or enriched for mass spectrometry analysis.

-

Analysis of Protein-Glycan Interactions

-

Principle: Co-immunoprecipitation (Co-IP) and lectin pull-down assays are used to identify proteins that are glycosylated or to study the interaction between a glycoprotein and a lectin.

-

Methodology (Lectin Pull-Down):

-

Prepare cell lysates in a non-denaturing buffer.

-

Incubate the lysate with a biotinylated lectin (e.g., biotin-VVA) to allow binding to target glycoproteins.

-

Add streptavidin-conjugated agarose beads to the mixture and incubate to capture the lectin-glycoprotein complexes.

-

Wash the beads several times to remove non-specific binders.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blot using an antibody against the protein of interest (e.g., anti-CD44).

-

Conclusion and Future Directions

N-acetylgalactosamine is a central player in the complex language of intercellular communication. Its roles extend from maintaining normal physiological interactions to driving pathological processes, particularly in cancer. The aberrant display of O-GalNAc glycans on cancer cells represents a rich source of potential biomarkers and therapeutic targets. The successful clinical translation of GalNAc-conjugated oligonucleotides for liver-targeted therapies underscores the immense potential of harnessing GalNAc-mediated pathways for therapeutic benefit.

Future research will undoubtedly focus on elucidating the specific functions of individual GalNAc-T isoforms, mapping the complete O-glycoproteome in various cell types and disease states, and further understanding the intricate crosstalk between O-glycosylation and other post-translational modifications like phosphorylation. The continued development of advanced analytical tools, including improved mass spectrometry techniques and novel chemical biology probes, will be crucial in unraveling the full complexity of the "glycocode" and its role in regulating intercellular communication in health and disease.

References

- 1. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is GalNAc-Associated O-Glycosylation Elevated in Cancer Cells Compared to Normal Cells? | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to Chromogenic Substrates for β-Galactosidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of chromogenic substrates for β-galactosidase, an enzyme widely utilized as a reporter in molecular biology, microbiology, and high-throughput screening. This guide details the mechanisms of action, provides comparative quantitative data, and presents detailed experimental protocols for the application of these substrates.

Introduction to β-Galactosidase and Chromogenic Detection

β-galactosidase, encoded by the lacZ gene in E. coli, is a hydrolase enzyme that cleaves β-galactosides into monosaccharides. Its robust activity and broad substrate specificity make it an ideal reporter enzyme. Chromogenic substrates are colorless molecules that, upon enzymatic cleavage by β-galactosidase, release a chromophore that produces a distinct color. This colorimetric change allows for both qualitative visualization and quantitative measurement of enzyme activity, which can be correlated to the expression of a gene of interest or the presence of the enzyme itself.

The general mechanism involves the hydrolysis of the glycosidic bond in the substrate, releasing galactose and an unstable indoxyl derivative. This derivative then undergoes oxidation and dimerization to form an insoluble, colored precipitate at the site of enzymatic activity.

Common Chromogenic Substrates for β-Galactosidase

A variety of chromogenic substrates are available, each offering different colors, sensitivities, and applications. The choice of substrate depends on the specific experimental needs, such as the required detection sensitivity and the compatibility with downstream applications.

Key Substrates and Their Properties:

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): The most widely used chromogenic substrate, X-gal, produces a characteristic insoluble blue precipitate upon hydrolysis by β-galactosidase.[1] It is extensively used in blue-white screening to identify recombinant bacterial colonies, as well as in histochemical staining of cells and tissues.[2][3]

-

ONPG (o-nitrophenyl-β-D-galactopyranoside): ONPG is a soluble substrate that, upon cleavage, releases the yellow, soluble product o-nitrophenol.[4] This property makes it ideal for quantitative enzyme assays where the absorbance of the supernatant can be measured spectrophotometrically.[5]

-

Bluo-gal (5-bromo-3-indolyl-β-D-galactopyranoside): This substrate is an alternative to X-gal that produces a more intense blue precipitate, which can enhance detection sensitivity.

-

Magenta-Gal (5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside): As its name suggests, Magenta-Gal yields a red-magenta insoluble precipitate, making it suitable for "red-white" screening and for multiplex assays where a second color is needed.

-

Salmon-Gal (6-chloro-3-indolyl-β-D-galactopyranoside): This substrate produces a salmon-pink precipitate and is reported to be more sensitive than X-gal in some applications, particularly in combination with tetrazolium salts for staining tissues.

-

CPRG (Chlorophenol red-β-D-galactopyranoside): A highly sensitive substrate that releases chlorophenol red, a purple-colored soluble product. CPRG is reported to have a significantly higher extinction coefficient than the product of ONPG, making it suitable for highly sensitive quantitative assays.

Quantitative Comparison of Chromogenic Substrates

The selection of a chromogenic substrate is often guided by its kinetic properties and the molar extinction coefficient of the resulting chromophore. These parameters determine the sensitivity and dynamic range of the assay.

| Substrate | Abbreviation | Product Color | Molar Extinction Coefficient (ε) of Product | K_m (mM) | V_max | Notes |

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | Blue (insoluble) | Not typically measured for insoluble product | ~0.1-0.4 | - | Standard for qualitative assays. |

| o-nitrophenyl-β-D-galactopyranoside | ONPG | Yellow (soluble) | 4,500 M⁻¹cm⁻¹ at 420 nm (pH 10.2) | 0.24 - 6.64 | Varies with enzyme source and conditions | Widely used for quantitative assays. |

| Chlorophenol red-β-D-galactopyranoside | CPRG | Purple (soluble) | 95,000 M⁻¹cm⁻¹ at 570 nm (21-fold higher than ONPG's product) | - | - | High sensitivity for quantitative assays. |

| 5-bromo-3-indolyl-β-D-galactopyranoside | Bluo-gal | Intense Blue (insoluble) | - | - | - | Higher intensity than X-gal. |

| 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal | Red-Magenta (insoluble) | - | - | - | Alternative color for screening. |

| 6-chloro-3-indolyl-β-D-galactopyranoside | Salmon-Gal | Salmon-Pink (insoluble) | - | - | - | Can be more sensitive than X-gal. |

Note: K_m and V_max values are highly dependent on the source of the β-galactosidase enzyme, buffer conditions (pH, ionic strength), and temperature. The values presented are indicative and may vary.

Signaling Pathways and Experimental Workflows

Chromogenic substrates for β-galactosidase are integral to various molecular biology workflows and for studying signaling pathways where β-galactosidase is used as a reporter gene.

Wnt/β-catenin Signaling Pathway Reporter Assay

The Wnt/β-catenin signaling pathway is crucial in embryonic development and disease. The BAT-gal transgenic mouse model utilizes a β-catenin-activated transgene to drive the expression of a nuclear-localized β-galactosidase. Activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which then activates the reporter gene, allowing for the visualization of Wnt signaling activity in tissues via X-gal staining.

Caption: Wnt/β-catenin signaling pathway with a lacZ reporter.

Blue-White Screening Experimental Workflow

Blue-white screening is a common technique used in molecular cloning to identify bacterial colonies that have successfully incorporated a plasmid containing a gene of interest. The plasmid vector contains the lacZα gene fragment, and the host bacteria contain the lacZΔM15 deletion mutant. When the plasmid without an insert is transformed, the two peptides complement each other to form a functional β-galactosidase, resulting in blue colonies on X-gal plates. Insertion of foreign DNA into the multiple cloning site within lacZα disrupts the gene, leading to non-functional β-galactosidase and white colonies.

Caption: Experimental workflow for blue-white screening.

Experimental Protocols

Protocol for X-gal Staining of Cultured Cells

This protocol is for the qualitative detection of β-galactosidase activity in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

-

X-gal staining solution:

-

5 mM Potassium Ferricyanide

-

5 mM Potassium Ferrocyanide

-

2 mM MgCl₂

-

1 mg/mL X-gal (from a 20 mg/mL stock in DMF or DMSO)

-

in PBS, pH 7.4

-

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix the cells with the fixative solution for 5-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the X-gal staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells at 37°C for 1 to 24 hours, protected from light. Monitor for the development of a blue color.

-

After incubation, wash the cells with PBS.

-

Cells can be visualized under a light microscope. Positive cells will appear blue.

Protocol for ONPG Assay for Quantitative β-Galactosidase Activity

This protocol provides a method for quantifying β-galactosidase activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., Reporter Lysis Buffer)

-

Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0

-

ONPG solution: 4 mg/mL ONPG in Z-buffer

-

Stop solution: 1 M Na₂CO₃

Procedure:

-

Prepare cell lysates according to standard protocols.

-

In a microplate well or microcentrifuge tube, add a specific volume of cell lysate (e.g., 10-50 µL).

-

Add Z-buffer to a final volume of, for example, 100 µL.

-

Pre-warm the plate/tubes to 37°C.

-

Initiate the reaction by adding a specific volume of the ONPG solution (e.g., 20 µL).

-

Incubate the reaction at 37°C. The incubation time will vary depending on the level of enzyme activity (typically 15-60 minutes).

-

Stop the reaction by adding a specific volume of the stop solution (e.g., 50 µL).

-

Measure the absorbance of the yellow o-nitrophenol product at 420 nm using a spectrophotometer or microplate reader.

-

Calculate the β-galactosidase activity using the molar extinction coefficient of o-nitrophenol.

Protocol for High-Throughput Screening (HTS) of β-Galactosidase Inhibitors

This protocol is adapted for a 96-well or 384-well format for screening compound libraries.

Materials:

-

Purified β-galactosidase enzyme

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Chromogenic substrate solution (e.g., CPRG for high sensitivity)

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (if required for the chosen substrate)

Procedure:

-

Dispense a small volume of each test compound into the wells of a microplate. Include appropriate controls (negative control with solvent only, positive control without inhibitor).

-

Add a solution of β-galactosidase enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

If using an endpoint assay, add a stop solution. For kinetic assays, continuously read the absorbance at the appropriate wavelength for the chosen substrate.

-

Measure the absorbance in each well using a microplate reader.

-

Calculate the percent inhibition for each compound relative to the controls.

Applications in Research and Drug Development

Chromogenic substrates for β-galactosidase are indispensable tools in various research and development areas:

-

Reporter Gene Assays: To study gene expression, promoter activity, and the efficacy of gene delivery systems.

-

Blue-White Screening: A fundamental technique in molecular cloning for the identification of recombinant DNA.

-

High-Throughput Screening (HTS): For the discovery of inhibitors or activators of β-galactosidase or in coupled enzyme assays for drug discovery.

-

ELISA: As a reporter enzyme in enzyme-linked immunosorbent assays.

-

Histochemistry and Immunohistochemistry: For the visualization of enzyme activity and gene expression in cells and tissues.

Conclusion

Chromogenic substrates for β-galactosidase offer a versatile and robust platform for a wide range of biological assays. The choice of substrate should be carefully considered based on the specific requirements of the experiment, including the need for qualitative or quantitative data, the desired sensitivity, and the experimental format. The detailed protocols and comparative data provided in this guide aim to assist researchers in the effective application of these powerful tools in their scientific endeavors.

References

initial studies of GalNAc in liver targeting

An In-depth Technical Guide to the Initial Studies of N-Acetylgalactosamine (GalNAc) in Liver Targeting

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of therapeutic agents to specific cell types remains a significant challenge in drug development. For liver-directed therapies, the conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNAs (siRNAs) has emerged as a groundbreaking clinical solution.[1][2] This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][3] Initial studies were pivotal in establishing the core principles of this platform, demonstrating that multivalent GalNAc ligands, when conjugated to chemically stabilized siRNAs, could mediate potent, durable, and specific gene silencing in the liver following subcutaneous administration. This guide provides a technical overview of the foundational preclinical research that established GalNAc-siRNA conjugates as a leading platform for RNAi therapeutics.

Mechanism of Action: ASGPR-Mediated Endocytosis

The success of GalNAc-siRNA conjugates hinges on the natural biological pathway of the ASGPR, also known as the Ashwell-Morell receptor. This C-type lectin receptor's primary function is to clear desialylated glycoproteins from circulation. The key steps in the uptake of GalNAc-siRNA conjugates are as follows:

-

Binding: Following subcutaneous injection, the GalNAc-siRNA conjugate rapidly enters circulation and distributes to the liver. The trivalent GalNAc ligand binds with high avidity to the ASGPR on the hepatocyte surface.

-

Internalization: This binding event triggers rapid, clathrin-mediated endocytosis, engulfing the receptor-ligand complex into an endosome.

-

Release and Dissociation: As the endosome matures, its internal pH decreases. This acidification induces a conformational change in the ASGPR, causing the release of the GalNAc-siRNA conjugate into the endosomal lumen.

-

Endosomal Escape: By a mechanism that is not yet fully elucidated, a fraction of the siRNA escapes the endosome and enters the cytoplasm. This is considered the rate-limiting step for activity.

-

RISC Loading and Gene Silencing: Once in the cytoplasm, the antisense (or guide) strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC is then guided by the siRNA to its complementary messenger RNA (mRNA) target, leading to mRNA cleavage and subsequent reduction in target protein synthesis.

-

Receptor Recycling: After releasing its cargo, the ASGPR recycles back to the cell surface, ready to bind to another ligand molecule. This rapid recycling contributes to the high capacity of the uptake pathway.

Core Experimental Methodologies

The initial studies establishing the viability of the GalNAc-siRNA platform relied on a systematic set of experimental protocols to assess synthesis, purity, and biological activity.

Synthesis and Characterization of GalNAc-siRNA Conjugates

A general workflow for producing conjugates involves solid-phase synthesis followed by purification and characterization.

Protocol:

-

Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized separately using standard automated solid-phase phosphoramidite chemistry. Chemical modifications (e.g., 2'-Fluoro, 2'-O-Methyl, phosphorothioate linkages) are incorporated during this process to enhance stability and reduce off-target effects.

-

Ligand Preparation: A trivalent GalNAc cluster is typically synthesized as a separate building block.

-

Conjugation: The GalNAc ligand is covalently attached to the 3' end of the siRNA sense strand, often via a phosphoramidite on the solid support at the end of the synthesis.

-

Deprotection and Purification: The crude conjugate is cleaved from the solid support and deprotected. Purification is performed using high-performance liquid chromatography (HPLC) to isolate the full-length, pure conjugate.

-

Duplex Annealing: The purified GalNAc-conjugated sense strand is annealed with the complementary antisense strand by heating and slow cooling in a buffered solution to form the final siRNA duplex.

-

Characterization: The final product's identity and purity are confirmed using liquid chromatography-mass spectrometry (LC-MS) and HPLC.

In Vitro Activity Assessment

Primary hepatocytes or cell lines expressing ASGPR (e.g., HepG2) are used to determine the conjugate's ability to silence the target gene.

Protocol:

-

Cell Culture: Plate primary mouse, rat, or human hepatocytes in collagen-coated plates and allow them to attach.

-

Treatment: Add GalNAc-siRNA conjugates to the culture medium at various concentrations (e.g., 0.1 nM to 100 nM) and incubate for a specified period (typically 24-72 hours).

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total RNA or protein.

-

Quantification of Gene Silencing:

-

mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target mRNA, normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Level: Use methods like ELISA or Western blotting to measure the amount of the target protein.

-

-

Data Analysis: Calculate the dose-dependent reduction in target mRNA or protein and determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

In Vivo Evaluation in Animal Models

Rodent (mouse, rat) and non-human primate (NHP) models are essential for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the conjugates.

Protocol:

-

Animal Models: Use wild-type mice (e.g., C57BL/6) or rats. For certain studies, transgenic models or models with reduced ASGPR expression may be employed.

-

Administration: Administer the GalNAc-siRNA conjugate via subcutaneous (SC) injection at a range of doses (e.g., 0.3 mg/kg to 25 mg/kg). A saline- or PBS-injected group serves as a negative control.

-

Sample Collection:

-

Pharmacokinetics (PK): Collect blood samples at various time points post-injection (e.g., 15 minutes to 48 hours) to measure plasma concentrations of the siRNA. Collect liver tissue at the study endpoint to determine tissue concentration.

-

Pharmacodynamics (PD): Collect blood samples at multiple time points (e.g., day 3 to day 40) to measure the level of the target protein if it is secreted into circulation. At the study endpoint, collect liver tissue to measure target mRNA levels.

-

-

Analysis:

-

Quantify siRNA concentrations in plasma and liver homogenates using a validated method such as LC-MS or a hybridization-based assay.

-

Measure target mRNA levels in the liver using qRT-PCR.

-

Measure target protein levels in serum/plasma using ELISA.

-

-

Endpoint Evaluation: Assess the dose-dependent knockdown of the target gene, the duration of the silencing effect, and the overall safety and tolerability profile of the conjugate.

Summary of Preclinical Data

Initial preclinical studies provided compelling quantitative evidence for the potential of GalNAc-siRNA conjugates. The data demonstrated potent, dose-dependent, and durable gene silencing across multiple species.

Table 1: Pharmacodynamic Activity of GalNAc-siRNA Conjugates in Rodents

| Target Gene | Species | Dose (SC) | Maximum Target Reduction (%) | Duration of >50% Reduction | Reference(s) |

| Factor 12 | Mouse | 3 x 3 mg/kg (oral) | ~90% (mRNA) | >40 days | |

| Transthyretin (TTR) | Mouse | 0.3 mg/kg | ~75% (protein) | ~27 days | |

| Transthyretin (TTR) | Mouse | 5 mg/kg | >80% (protein) | Not specified | |

| Apolipoprotein B (ApoB) | Mouse | Not specified | >90% (mRNA) | Not specified | |

| TMPRSS6 | Mouse | 3 mg/kg | Not specified (led to serum iron reduction) | >15 days |

Table 2: Pharmacodynamic Activity of GalNAc-siRNA Conjugates in Non-Human Primates (NHPs)

| Target Gene | Species | Dosing Regimen (SC) | Maximum Target Reduction (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Transthyretin (TTR) | Cynomolgus Monkey | 5 daily doses + 4 weekly doses | ~80% (protein) | | | Antithrombin (AT) | Cynomolgus Monkey | Not specified | Potent & durable | | | Transthyretin (TTR) | Cynomolgus Monkey | 30 mg/kg (oral) | ~61% (protein) | |

Table 3: Pharmacokinetic Properties of a GalNAc-siRNA Conjugate (siTTR) in Mice

| Dose (SC) | Species | Peak Plasma Conc. (Time) | Liver Conc. at 24h (vs WT) | Plasma Conc. at 1h (vs WT) | Reference(s) |

| 1 - 125 mg/kg | Wild-Type (WT) Mouse | ~0.25 - 2 hours | N/A | N/A | |

| > 5 mg/kg | Asgr2 knockout mouse | Not specified | Lower | 2- to 4-fold higher |

Note: Data are compiled from multiple initial studies and represent approximate values to illustrate the platform's general characteristics.

These early studies established that subcutaneous administration of GalNAc-siRNA conjugates leads to rapid absorption into the plasma, followed by swift and efficient uptake into the liver, with plasma concentrations becoming nearly undetectable within 4-12 hours. The resulting gene silencing in the liver was shown to be highly durable, lasting for weeks to months after a single dose, a key feature that has translated to infrequent dosing regimens in the clinic.

Conclusion